N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Description
N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a thiazolidinone derivative characterized by a central thiazolidinone ring fused with a pyridine-4-carboxamide group and a 4-methylbenzylidene substituent at the 5-position. The Z-configuration of the benzylidene moiety is critical for maintaining its structural integrity and biological activity. The compound’s molecular framework includes:
- Thiazolidinone core: A five-membered ring with sulfur (S) at position 1, nitrogen (N) at position 3, a thioxo group (C=S) at position 2, and a ketone (C=O) at position 2.
- 4-Methylbenzylidene substituent: A conjugated aromatic system with a methyl group at the para position, enhancing lipophilicity and influencing receptor binding.
- Pyridine-4-carboxamide: A pyridine ring linked via an amide bond, contributing to hydrogen-bonding interactions and solubility.
This compound is synthesized via multi-step reactions involving Schiff base formation (e.g., condensation of pyridine-4-carboxamide with thiazolidinone precursors) and subsequent cyclization under controlled conditions .
Properties
IUPAC Name |
N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-11-2-4-12(5-3-11)10-14-16(22)20(17(23)24-14)19-15(21)13-6-8-18-9-7-13/h2-10H,1H3,(H,19,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHGFWVTYYWCQJ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidine derivative in the presence of a base such as sodium acetate in acetic acid . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Medicinal Chemistry
N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has garnered attention in the field of medicinal chemistry due to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest it may interfere with cancer cell proliferation. Preliminary studies indicate that thiazolidinone derivatives can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .
The biological activity of this compound extends beyond antimicrobial and anticancer effects.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its effect on certain kinases and phosphatases could provide insights into the treatment of metabolic disorders .
Anti-inflammatory Effects
There is emerging evidence that thiazolidinone derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthetic Methodologies
This compound serves as a valuable intermediate in organic synthesis.
Synthesis of Novel Compounds
The compound can be utilized as a starting material for synthesizing more complex thiazolidinone derivatives. Its unique structural attributes allow for modifications that can lead to new compounds with enhanced biological activities .
Drug Development
In drug development processes, this compound can be screened for various biological activities, leading to the identification of lead compounds for further development into therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities modulated by substituents on the benzylidene ring, the nature of the amide group, and additional functional moieties. Below is a comparative analysis of structurally analogous compounds:
Structural Modifications and Key Differences
Physicochemical Properties
| Property | Target Compound | Chlorobenzylidene Analog | Methoxybenzylidene Derivative |
|---|---|---|---|
| LogP | 3.2 | 4.1 | 2.8 |
| Water Solubility (mg/L) | 12.5 | 5.3 | 28.7 |
| pKa | 8.9 (amide) | 7.4 (Cl deactivation) | 9.2 (methoxy) |
Biological Activity
N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anti-melanogenic properties, supported by data tables and research findings.
The molecular formula of the compound is , with a molecular weight of 384.47 g/mol. Its structural features include a thiazolidinone ring, which is known for various biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit potent antibacterial properties.
- Mechanism of Action : The compound acts by inhibiting bacterial cell wall synthesis and disrupting membrane integrity.
- Minimum Inhibitory Concentration (MIC) : In tests against various Gram-positive and Gram-negative bacteria, the compound showed MIC values significantly lower than traditional antibiotics like ampicillin.
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
These results indicate that the compound has superior antibacterial activity compared to standard treatments, particularly against Enterobacter cloacae and E. coli .
Antifungal Activity
The antifungal efficacy of the compound has also been evaluated, showing promising results against various fungal strains.
- Activity Profile : The compound exhibited good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL.
| Fungi | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | >0.06 |
The most sensitive strain was T. viride, while A. fumigatus showed resistance .
Anti-Melanogenic Activity
The compound has also been investigated for its potential in inhibiting tyrosinase activity, which is crucial in melanin synthesis.
- Tyrosinase Inhibition : The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of kojic acid, indicating strong potential as a skin-whitening agent.
| Compound | IC50 (µM) |
|---|---|
| N-[...]-carboxamide | 70.75 ± 1.00 |
| Kojic Acid | 92.81 ± 0.89 |
This suggests that modifications in the structure can enhance its inhibitory effects on tyrosinase .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazolidinone Core : Essential for antibacterial and antifungal activities.
- Substituents on Aromatic Rings : Influence the potency against various pathogens.
- Pyridine Ring : Contributes to overall stability and interaction with biological targets.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated multiple thiazolidinone derivatives, including our compound, showing enhanced activity against resistant bacterial strains compared to conventional antibiotics .
- In Vivo Studies : Animal models have indicated significant reductions in melanin production when treated with the compound, supporting its potential application in cosmetic formulations aimed at skin lightening .
Q & A
Q. Example Data Conflict :
| Study | Activity (IC50, μM) | Assay System | Reference |
|---|---|---|---|
| A | 12.5 (Anticancer) | HeLa cells | |
| B | >50 (Inactive) | MCF-7 cells |
Advanced: What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Model binding to kinases (e.g., EGFR) using the thiazolidinone core as a hinge-binding motif .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore modeling : Map essential features (e.g., thioxo group for H-bond acceptor) .
Validation : Compare predicted binding energies with experimental IC50 values .
Basic: How to design SAR studies for thiazolidinone analogs?
Methodological Answer:
- Core modifications : Replace pyridine-4-carboxamide with pyrimidine or quinoline moieties .
- Substituent variation : Test electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the benzylidene ring .
Q. SAR Table :
| Analog Substituent | Bioactivity (IC50, μM) | Target | Reference |
|---|---|---|---|
| 4-Fluorobenzylidene | 8.2 | EGFR kinase | |
| 3-Methoxybenzylidene | 25.4 | COX-2 |
Advanced: What crystallographic software tools resolve challenges in refining high-twinned or low-resolution data?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
